
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- is a chemical compound with the molecular formula C17H28NO and a molecular weight of 262.41032 g/mol . This compound is part of the arylcyclohexylamine family, which is known for its dissociative effects due to antagonism of N-methyl-D-aspartate (NMDA) receptors .
准备方法
The synthesis of Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- involves several steps:
Starting Materials: The synthesis typically begins with the preparation of 1-phenylcyclohexylamine.
Alkylation: The 1-phenylcyclohexylamine is then alkylated with ethyl bromide to form N-ethyl-1-phenylcyclohexylamine.
Addition of Ethanol: The final step involves the addition of ethanol to the N-ethyl-1-phenylcyclohexylamine under controlled conditions to yield the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various arylcyclohexylamine derivatives.
Biology: The compound is studied for its effects on NMDA receptors and its potential use in neuropharmacology.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The primary mechanism of action for Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- involves antagonism of NMDA receptors. This antagonism leads to dissociative effects, which are characterized by altered sensory perception and cognitive function. The compound interacts with the NMDA receptor’s ion channel, blocking the flow of calcium and sodium ions, which disrupts normal synaptic transmission .
相似化合物的比较
Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- is similar to other arylcyclohexylamines such as:
Phencyclidine (PCP): Known for its potent dissociative effects and historical use as an anesthetic.
Ketamine: Widely used as an anesthetic and studied for its antidepressant properties.
Methoxetamine: A novel arylcyclohexylamine with similar dissociative effects.
The uniqueness of Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)- lies in its specific molecular structure, which may confer distinct pharmacological properties compared to its analogues.
属性
CAS 编号 |
101221-53-8 |
|---|---|
分子式 |
C17H27NO |
分子量 |
261.4 g/mol |
IUPAC 名称 |
2-[ethyl-[(1-phenylcyclohexyl)methyl]amino]ethanol |
InChI |
InChI=1S/C17H27NO/c1-2-18(13-14-19)15-17(11-7-4-8-12-17)16-9-5-3-6-10-16/h3,5-6,9-10,19H,2,4,7-8,11-15H2,1H3 |
InChI 键 |
UTOCBBSOPYKMNM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)CC1(CCCCC1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


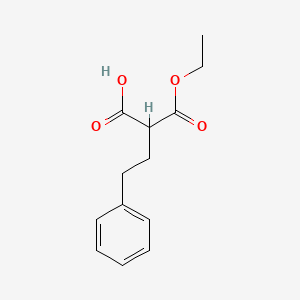
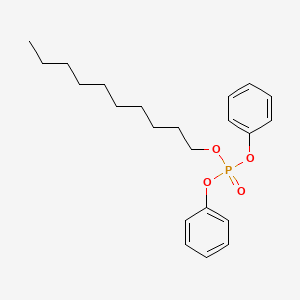
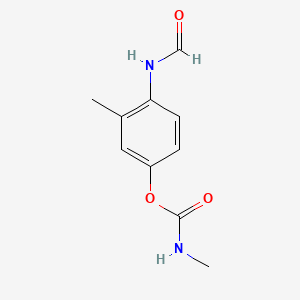
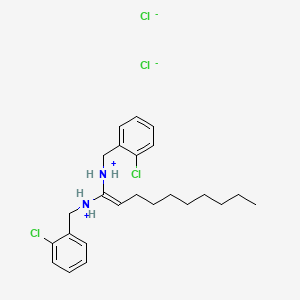
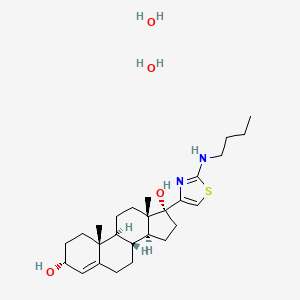
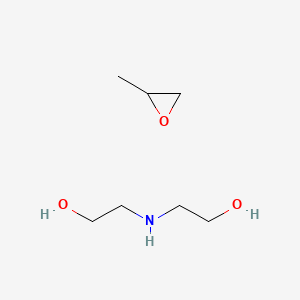
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
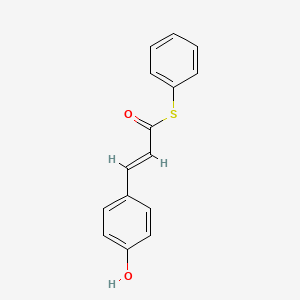
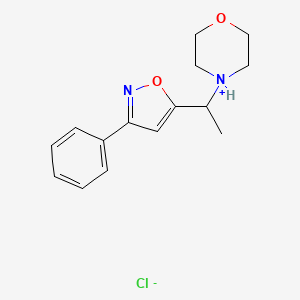
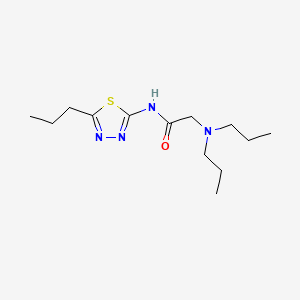

![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
